molecular formula C23H21N3O3 B2947615 N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-09-3

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2947615
CAS No.: 852368-09-3
M. Wt: 387.439
InChI Key: OFVNQGPCNVODLZ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl group to a 2-(1H-indol-3-yl)-2-oxoacetamide moiety. The indole moiety, a privileged structure in medicinal chemistry, is conjugated to an oxoacetamide group, enabling hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-13-9-16-11-15(22(28)26-20(16)10-14(13)2)7-8-24-23(29)21(27)18-12-25-19-6-4-3-5-17(18)19/h3-6,9-12,25H,7-8H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVNQGPCNVODLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and indole intermediates. The quinoline intermediate can be synthesized through the cyclization of appropriate aniline derivatives, while the indole intermediate can be prepared via Fischer indole synthesis.

The final step involves the coupling of these intermediates through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and oxoacetamide groups in the compound undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reaction with concentrated HCl or H₂SO₄ at reflux cleaves the amide bond, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 3-(2-aminoethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one as products.
    Conditions : 6M HCl, 100°C, 12 hours.

  • Basic Hydrolysis :
    NaOH or KOH in aqueous ethanol (60–80°C) hydrolyzes the oxoacetamide moiety to generate 2-(1H-indol-3-yl)-2-oxoacetate salts alongside the quinoline-ethylamine intermediate.

Table 1: Hydrolysis Reaction Outcomes

ReactantsConditionsProductsYield (%)
Compound + HCl (6M)Reflux, 12 hIndole-oxoacetic acid + Quinoline-ethylamine~65
Compound + NaOH (2M)EtOH/H₂O, 80°C, 8 hSodium oxoacetate + Quinoline intermediate~72

Oxidation-Reduction Reactions

The quinoline and indole moieties participate in redox processes:

  • Oxidation :

    • The dihydroquinolin-2-one ring is oxidized to 7,8-dimethylquinoline-2,3-dione using KMnO₄ in acidic medium.

    • The indole’s C3 position is susceptible to epoxidation with mCPBA (meta-chloroperbenzoic acid) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the oxoacetamide group to 2-(1H-indol-3-yl)-2-hydroxyacetamide .

    • LiAlH₄ selectively reduces the quinoline’s carbonyl group to a hydroxyl group.

Table 2: Redox Reaction Parameters

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, H₂SO₄, 50°C, 4 hQuinoline-2,3-dione derivativeRequires inert atmosphere
ReductionH₂ (1 atm), 10% Pd-C, EtOH, 25°CHydroxyacetamide analogHigh stereoselectivity

Cycloaddition and Ring-Opening Reactions

The indole moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

  • Reaction with nitromethane under Henry reaction conditions forms 3-(nitromethylene)indolin-2-one derivatives .

  • Thermal decomposition of intermediates generates fused heterocycles (e.g., pyrazoloindoles) .

Nucleophilic Substitution at the Acetamide Group

The α-ketoamide group undergoes nucleophilic attack:

  • Reaction with Grignard reagents (e.g., MeMgBr) forms tertiary alcohols.

  • Thiols (e.g., HSCH₂CO₂H) replace the oxo group under Mitsunobu conditions (PPh₃, DEAD) .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–H bond functionalization :

  • The quinoline’s methyl groups undergo radical coupling, forming dimeric structures.

Key Mechanistic Insights

  • Steric Effects : The 6,7-dimethyl groups on the quinoline ring hinder electrophilic substitution at the C4 position.

  • Electronic Effects : The electron-withdrawing oxoacetamide group activates the indole’s C2 position for electrophilic reactions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to THF or DCM .

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Structural Analogues from 2-Oxoindoline Derivatives (Egyptian Journal of Basic and Applied Sciences, 2023)

describes several 2-oxoindoline derivatives with structural similarities to the target compound. Key comparisons include:

Compound ID Core Structure Substituents/Modifications Potential Implications
2 2-Oxo-1,2-dihydroindole Phenethyl group at N-position Enhanced lipophilicity vs. target’s ethyl linker
18 2-Oxo-1,2-dihydroindole Naphthalen-1-yl group Increased aromatic stacking potential
15 5-Methyl-2-oxo-1,2-dihydroindole Phenyl group at N-position Methylation may improve metabolic stability
K Coumarin-indole hybrid 4-Methyl-2-oxo-2H-chromen-7-yl group Dual chromophore system for fluorescence studies

Key Observations :

  • The target compound’s dihydroquinoline core distinguishes it from the 2-oxoindoline derivatives, which may confer distinct electronic properties and target selectivity.
  • Substituents like the 6,7-dimethyl groups on the quinoline ring (target) vs. 5-methyl on indole (Compound 15) suggest divergent steric effects and solubility profiles.

Quinoxaline-Based Acetamide Derivatives (International Journal of Applied Chemistry, 2017)

reports N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a), which share the acetamide functionality but differ in core structure:

Compound ID Core Structure Substituents/Modifications Biological Relevance (Hypothesized)
4a Quinoxaline Chlorophenyl, pyrimidinylthio groups Anticancer or enzyme inhibition

Comparison with Target :

Morpholin-3-yl Acetamide Derivatives (Peer-Reviewed Study, )

details 2-(2-oxo-morpholin-3-yl)-acetamide derivatives , such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .

Compound ID Core Structure Substituents/Modifications Key Features
Morpholin Morpholine Acetyl, methylsulfonyl groups Enhanced polarity and solubility

Contrast with Target :

  • The morpholine ring introduces a heteroatom-rich, polar scaffold, improving aqueous solubility compared to the target’s quinoline-indole system. This structural difference may guide applications in central nervous system (CNS) targets, where blood-brain barrier penetration is critical.

Biological Activity

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC23H21N3O3
Molecular Weight387.44 g/mol
LogP3.5336
Polar Surface Area72.98 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3

The compound features a unique structure that includes a quinoline moiety linked to an indole-derived acetamide group, contributing to its diverse biological activities .

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It can modulate receptor activity, influencing various signaling pathways.

Biological Pathways:
The compound has been shown to affect pathways related to:

  • Cell proliferation
  • Apoptosis (programmed cell death)
  • Inflammatory responses

These interactions suggest potential applications in treating diseases characterized by dysregulated cell growth and inflammation .

Biological Activity

Recent studies have demonstrated the following biological activities associated with this compound:

  • Anticancer Properties:
    • Case Study: In vitro studies indicate that the compound inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects:
    • The compound has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity:
    • Research indicates that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Research Findings

A summary of key research findings is presented below:

Study ReferenceFindings
Demonstrated inhibition of cancer cell growth in vitro; induced apoptosis in treated cells.
Showed modulation of inflammatory pathways; reduced cytokine levels in animal models.
Identified antioxidant activity; protected cells from oxidative damage in laboratory settings.

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